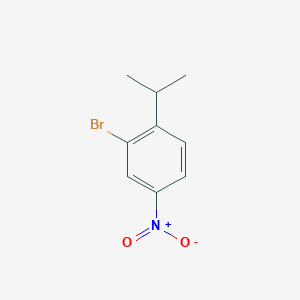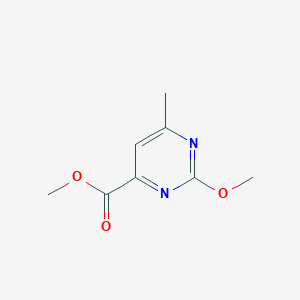
2-甲氧基-6-甲基嘧啶-4-甲酸甲酯
描述
“Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” involves the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol. The mixture is heated under reflux for 2 hours and concentrated under reduced pressure. The residue is taken up in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure .Molecular Structure Analysis
The molecular structure of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is represented by the formula C8H10N2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” include the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol .科学研究应用
晶体结构和分子分析
2-甲氧基-6-甲基嘧啶-4-甲酸甲酯及其衍生物的晶体和分子结构已得到广泛研究。例如,对1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-甲酸甲酯的晶体和分子结构进行了一项研究。该化合物是在抗结核剂合成过程中作为副产物获得的,展示了其在分子合成和结构分析领域的相关性(里希特等,2023)。
氢键和分子相互作用研究
2-甲氧基-6-甲基嘧啶-4-甲酸甲酯衍生物已被用于了解氢键和分子相互作用。对2-氨基-4-甲氧基-6-甲基嘧啶等分子的研究揭示了它们如何通过N-H...N氢键连接,并通过芳香π-π堆叠相互作用形成链和片(格莱德韦尔等,2003)。
合成抗菌剂和化学转化
2-甲氧基-6-甲基嘧啶-4-甲酸甲酯衍生物已被探索其在合成抗菌剂方面的潜力。例如,4-取代6-氨基-2-甲基嘧啶与某些反应物的缩合导致形成4-取代2-甲基-5-羟基吡啶并嘧啶-6-甲酸,这些甲酸用作各种转化反应的起始原料(西垣等,1970)。
合成路线和工艺改进
对2-甲氧基-6-甲基氨基吡啶-3-甲酸甲酯进行了有效且实用的合成路线,突出了工艺改进和在各种化学合成中的潜在应用(堀川等,2001)。
N-氧化物和腈衍生物
对4-烷氧基-6-甲基嘧啶N-氧化物及其衍生物的研究展示了N-单氧化物的制备及其向相应腈衍生物的转化。这项研究提供了对涉及2-甲氧基-6-甲基嘧啶-4-甲酸甲酯衍生物的化学反应和转化的见解(山中,1958)。
属性
IUPAC Name |
methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMLAKXZCYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

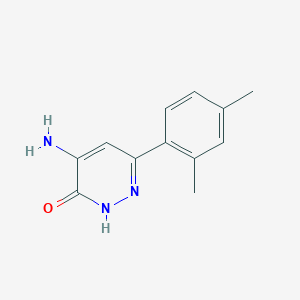
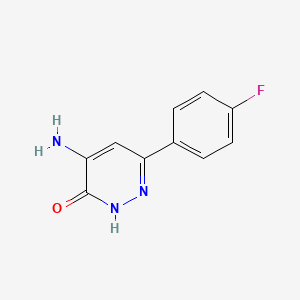
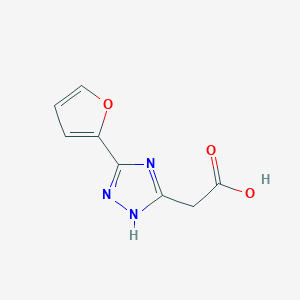
![7-Cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1370131.png)
![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)

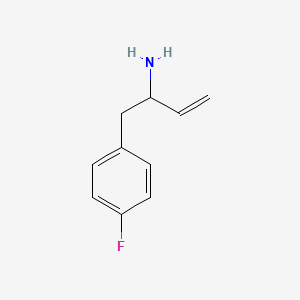

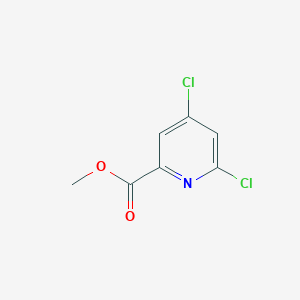

![Phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B1370148.png)
